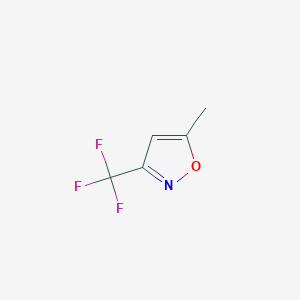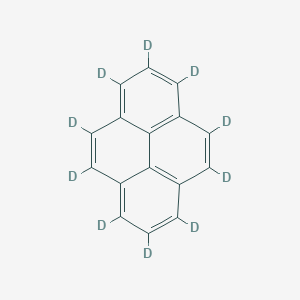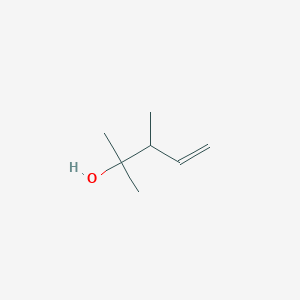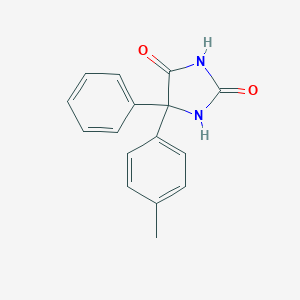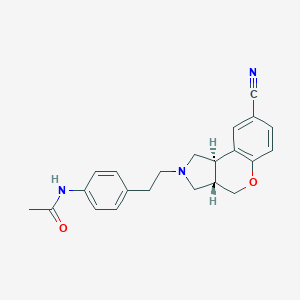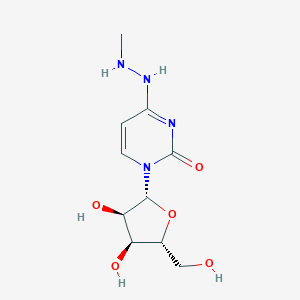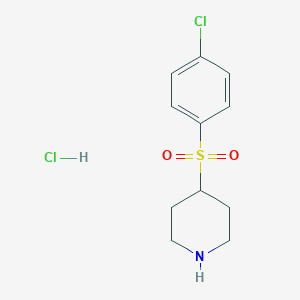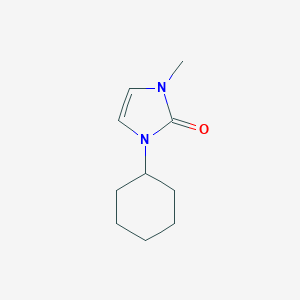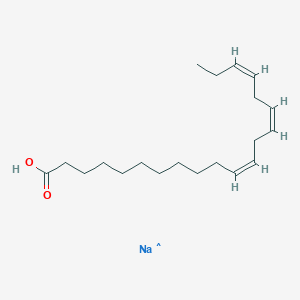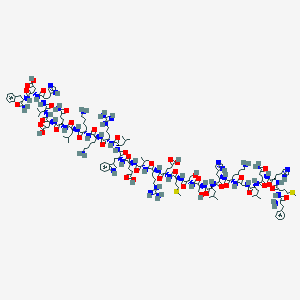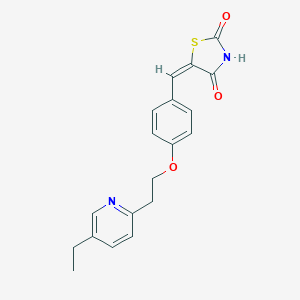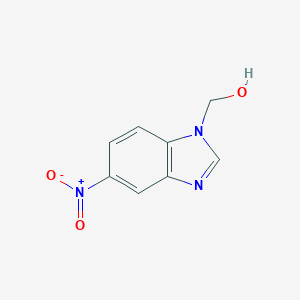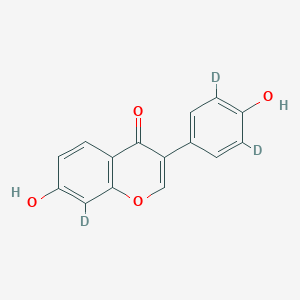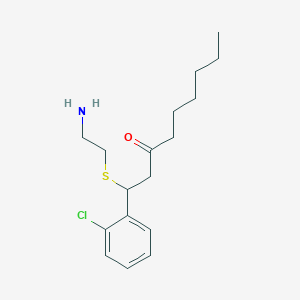
1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one, also known as ANCA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANCA is a derivative of the compound 2-aminothiophenol, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of ANCA involves a complex chemical process that requires specialized equipment and expertise.
Wirkmechanismus
The exact mechanism of action of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer development. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has also been found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemische Und Physiologische Effekte
1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a key role in the development of cancer metastasis. Additionally, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been found to exhibit anti-angiogenic properties, which can inhibit the growth of new blood vessels that are required for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has several advantages for use in lab experiments, including its ability to inhibit inflammation, oxidative stress, and cancer development. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one is also relatively stable and can be easily synthesized in a laboratory setting. However, there are also some limitations to the use of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one in lab experiments. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has not yet been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully known.
Zukünftige Richtungen
There are several future directions for 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one research, including the investigation of its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other chronic conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one and to determine its safety and efficacy in human clinical trials. Future research may also focus on the development of new analogs of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one with improved pharmacological properties and therapeutic potential. Overall, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one represents a promising new compound for scientific research, with potential applications in a wide range of fields.
Synthesemethoden
The synthesis of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one involves a multi-step process that starts with the reaction between 2-aminothiophenol and 2-chlorobenzaldehyde. This reaction produces 2-(2-chlorophenyl)benzothiazole, which is then reacted with 1-bromo-3-chloropropane to form the intermediate compound 2-(2-chlorophenyl)benzothiazol-6-ylthiopropan-1-ol. This intermediate is then reacted with 1-bromo-3-nonanone to produce the final product, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one. The synthesis of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one requires specialized equipment and expertise, and should only be performed by trained professionals in a well-equipped laboratory.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has also been found to exhibit antioxidant activity, which can protect cells from oxidative damage and reduce the risk of chronic diseases such as cancer and cardiovascular disease. Additionally, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been shown to exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in animal models.
Eigenschaften
CAS-Nummer |
109759-03-7 |
|---|---|
Produktname |
1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one |
Molekularformel |
C17H26ClNOS |
Molekulargewicht |
327.9 g/mol |
IUPAC-Name |
1-(2-aminoethylsulfanyl)-1-(2-chlorophenyl)nonan-3-one |
InChI |
InChI=1S/C17H26ClNOS/c1-2-3-4-5-8-14(20)13-17(21-12-11-19)15-9-6-7-10-16(15)18/h6-7,9-10,17H,2-5,8,11-13,19H2,1H3 |
InChI-Schlüssel |
YQQARFOSNBCVNM-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCCN |
Kanonische SMILES |
CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCCN |
Synonyme |
1-(2-aminoethylthio)-1-(2-chlorophenyl)nonan-3-one AETCPNO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



